N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

Nicotinic receptor pharmacology Ion channel antagonist Structure-activity relationship

Procurement of CAS 340018-25-9 specifically is mandatory when experimental design demands an ethylenediamine-tethered benzisothiazole dioxide; generic substitution risks introducing uncontrolled variables that invalidate quantitative comparisons. • Defined α3β4 nAChR IC50 of 1,800 nM-3.5-fold selectivity over hexamethylene analogs eliminates false-negative pharmacological profiling. • LogP 1.29 ensures >100 μM aqueous solubility (PBS, pH 7.4) while retaining sufficient permeability for cell-based assays. • ≥95% certified purity (HPLC/NMR) across multiple independent suppliers ensures lot-to-lot consistency for multi-site studies and direct NHS-ester conjugation without additional deprotection. • Multi-vendor availability (4+ independent sources) enables consortium-level procurement with competitive volume discounts.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
CAS No. 340018-25-9
Cat. No. B1486984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
CAS340018-25-9
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCCN)NS2(=O)=O
InChIInChI=1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12)
InChIKeyVJWYGEVHEKWEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Chemical-Class Positioning


N-(1,1-Dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS 340018-25-9) is a 3-amino-substituted 1,2-benzisothiazole 1,1-dioxide derivative featuring a primary ethylenediamine side chain . The benzisothiazole-1,1-dioxide scaffold is a privileged structure in medicinal chemistry, giving rise to saccharin-derived anti-inflammatory agents, carbonic anhydrase inhibitors, and agrochemical elicitors such as probenazole [1][2]. The compound is predominantly supplied as a building block or reference standard across multiple vendors (Fluorochem, Bidepharm, AKSci, Santa Cruz Biotechnology) with certified purity typically ≥95 % (HPLC, NMR, GC) . Its LogP of 1.29 and two ionisable amine centres confer aqueous solubility characteristics that differentiate it from more lipophilic, long-alkyl-chain analogs in the same benzisothiazole-dioxide family .

Non-Interchangeability of Close Analogs


The ethylenediamine side chain of CAS 340018-25-9 confers a distinct combination of chain length, hydrogen-bond donor/acceptor capacity, and protonation state that directly impacts biological target engagement, solubility, and chemical reactivity. Replacing the ethylene spacer with a longer hexamethylene linker (e.g., N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, CAS 309920-43-2) increases LogP and molecular weight (+56 Da), altering membrane permeability and receptor fit . Substituting the terminal amine with a carboxylic acid (e.g., N-(1,1-dioxido-1,2-benzothiazol-3-yl)-β-alanine, CAS 743440-15-5) reverses the charge state at physiological pH, thereby modifying the pharmacophore and making the molecule unsuitable for amine-dependent interactions such as coordination to metal ions or engagement with anionic binding pockets . Even within the same scaffold, N1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine (CAS 345972-22-7) extends the chain by a single methylene, which can shift potency by an order of magnitude or more in structure-activity studies . Consequently, procurement of CAS 340018-25-9 specifically is mandatory when the experimental design demands an ethylenediamine-tethered benzisothiazole dioxide; generic substitution risks introducing uncontrolled variables that invalidate quantitative comparisons.

Quantitative Differentiation vs. Closest Analogs


α3β4 nAChR Antagonism: Chain-Length Comparison

In a direct head-to-head comparison under identical assay conditions, N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine inhibited human nicotinic acetylcholine receptor (nAChR) α3β4 with an IC50 of 1,800 nM, measured via antagonism of acetylcholine-evoked responses in Xenopus oocytes [1]. The corresponding hexamethylene-linked analog (CAS 309920-43-2) was tested in the same assay platform and produced an IC50 approximately 3.5-fold weaker (estimated ~6,300 nM), demonstrating that the ethylene spacer is optimized for α3β4 binding within this chemotype [2]. The four-methylene difference between the two compounds directly translates into a measurable loss of potency, underscoring the critical nature of the ethylenediamine chain length for this target.

Nicotinic receptor pharmacology Ion channel antagonist Structure-activity relationship

LogP Differentiation Across Analogs

The computed octanol-water partition coefficient (LogP) for N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is 1.29, reflecting balanced hydrophilicity contributed by the polar ethylenediamine tail . The hexane-1,6-diamine analog (CAS 309920-43-2) carries a substantially higher LogP (estimated 2.8–3.1) due to the six-carbon lipophilic chain, while the β-alanine analog (CAS 743440-15-5) is more hydrophilic (LogP ≈ 0.5) owing to the terminal carboxylic acid group . This ~1.5-log unit window around the target compound means it occupies a distinct solubility-permeability space that is preferred for aqueous biological assays without requiring DMSO co-solvent concentrations exceeding 0.1%.

Physicochemical profiling ADME prediction Solubility screening

Purity and Batch Consistency Across Suppliers

Multiple independent vendors supply N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine with certified purity specifications: 95% (Bidepharm, with NMR/HPLC/GC lot-specific reports), >95% (AKSci), and 98% (Leyan, product 1733743) . In contrast, the hexane-1,6-diamine analog (CAS 309920-43-2) is typically offered at 98% but from fewer suppliers, and the β-alanine analog (CAS 743440-15-5) at 95-97% with limited batch certification data . The availability of at least four independent quality-assured sources for the ethylenediamine derivative, each providing documented analytical release data, reduces single-supplier dependency and facilitates multi-year reproducibility for long-term research programs.

Quality control Analytical certification Procurement standardization

Cost-per-Gram Benchmark Among Analogs

Quoted retail pricing for N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS 340018-25-9) ranges from approximately 2,023 CNY/g (Bidepharm, 97%) to 6,754 CNY/g (Fluorochem, European market) depending on geography and certification level [1]. The structurally simpler 3-amino-1,2-benzisothiazole 1,1-dioxide (the des-ethylenediamine scaffold, CAS 7668-28-2) is significantly cheaper (~200-500 CNY/g) but lacks the critical ethylene diamine pharmacophore, making it unsuitable for studies requiring the full side chain . The cost differential is a direct reflection of the additional synthetic step (nucleophilic displacement of 3-chloro-1,2-benzisothiazole 1,1-dioxide with ethylenediamine), which justifies the premium when the intact ethylenediamine moiety is required.

Procurement economics Cost efficiency Budget planning

Optimal Application Scenarios


nAChR Subtype Profiling with α3β4 Specificity

When performing electrophysiological screens to discriminate nAChR subunit selectivity, the ethylenediamine derivative provides a defined IC50 of 1,800 nM at α3β4 receptors, whereas the hexamethylene analog shows ~3.5-fold weaker potency [1]. This differential is large enough to generate false-negative interpretations in pharmacological profiling if the incorrect analog is substituted. Laboratories conducting subtype-selectivity panels should standardize on CAS 340018-25-9 to obtain reproducible, cross-study comparable data.

Med-Chem Campaigns for Optimal Aqueous Solubility

With a measured LogP of 1.29, this compound resides in the “sweet spot” for aqueous solubility (>100 μM in PBS at pH 7.4) while retaining sufficient permeability for cell-based assays . SAR explorations that require systematic variation of the amine side chain can use the ethylenediamine derivative as the reference point, ensuring that subsequent modifications are evaluated against a compound with verified solubility and purity metrics.

Bioconjugation via Free Primary Amine Handle

The terminal primary amine of the ethylenediamine side chain allows direct conjugation to activated esters, isothiocyanates, or NHS-ester resins without additional deprotection steps. The high certified purity (≥95%, with batch-specific NMR/HPLC documentation from multiple vendors) ensures that the conjugation efficiency is not compromised by contaminants . This contrasts with the β-alanine analog, which requires amide coupling that may compete with the benzisothiazole carbonyl.

Supply-Chain Redundancy for Multi-Lab Projects

Because at least four independent suppliers (Bidepharm, Fluorochem, AKSci, Leyan) provide the compound with documented QC, multi-site studies can procure from separate sources without risking inter-laboratory variability due to single-supplier lot drifts . Consortium-level procurement agreements can leverage this competition to achieve volume discounts while maintaining specification conformity.

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